molecular formula C22H15N3O2S2 B2963116 N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-phenoxybenzamide CAS No. 361482-10-2

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-phenoxybenzamide

Cat. No.: B2963116
CAS No.: 361482-10-2
M. Wt: 417.5
InChI Key: LAZXAVORDTXJBY-UHFFFAOYSA-N
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Description

This compound is a structurally complex tricyclic molecule featuring a fused dithia-diaza ring system (3,10-dithia-5,12-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,11-pentaene) substituted at the 4-position with an 11-methyl group and a 4-phenoxybenzamide moiety. The tricyclic core combines sulfur (thia) and nitrogen (aza) heteroatoms, which influence its electronic and steric properties.

Properties

IUPAC Name

N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O2S2/c1-13-23-19-18(28-13)12-11-17-20(19)29-22(24-17)25-21(26)14-7-9-16(10-8-14)27-15-5-3-2-4-6-15/h2-12H,1H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZXAVORDTXJBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2SC(=N3)NC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-phenoxybenzamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the phenoxybenzamide group: This step is achieved through a coupling reaction, often using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-phenoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-phenoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Tricyclic Frameworks

12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene

  • Key Differences :
    • Contains six nitrogen atoms (hexaaza) vs. five in the target compound.
    • Lacks sulfur atoms but includes a methoxyphenyl substituent.
    • Smaller tricyclic system (dodeca-pentaene vs. similar ring size but distinct substitution).
  • Implications : The increased nitrogen content may enhance polarity and metal-binding capacity, whereas sulfur in the target compound could improve lipophilicity .

9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one-6

  • Key Differences: Tetracyclic vs. tricyclic core. Includes a ketone group (absent in the target compound). Methoxyphenyl substituent instead of phenoxybenzamide.
  • Implications: The ketone group introduces electrophilic reactivity, while the phenoxybenzamide in the target compound offers hydrogen-bond donor/acceptor sites .
Substituent-Based Comparisons

2.2.1 Phenoxybenzamide Derivatives

  • Example : N-(1-Azidopentan-3-yl)-4-methoxybenzamide ().
    • Key Differences :
  • Linear azide-containing chain vs. tricyclic core.
  • Methoxybenzamide vs. phenoxybenzamide.

2.2.2 Thiazolidinone Derivatives

  • Example : (E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide ().
    • Key Differences :
  • Thiazolidinone ring vs. dithia-diaza tricyclic system.
  • Electron-withdrawing dioxo group vs. methyl and phenoxy substituents. Implications: The dioxothiazolidinone may exhibit stronger electrophilic character, whereas the target compound’s sulfur/nitrogen arrangement could stabilize charge transfer interactions .

Computational and Chemoinformatic Comparisons

Similarity Coefficients and Structural Overlap
  • Tanimoto Coefficient : Widely used for binary fingerprint-based similarity analysis. For the target compound vs. tricyclic analogues (e.g., ), similarity scores may range from 0.4–0.6 due to shared heterocyclic motifs but divergent substituents .
  • Graph-Based Comparison: Subgraph isomorphism analysis () reveals partial overlap in the dithia-diaza core but distinct branching patterns (e.g., phenoxybenzamide vs. methoxyphenyl groups) .
Advanced Computational Tools
  • Graph Isomorphism Networks (GIN) : Applied to compare molecular graphs of the target compound with analogues. GIN identifies conserved subgraphs (e.g., tricyclic cores) and highlights differences in substituent topology .

Biological Activity

N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}-4-phenoxybenzamide is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

Chemical Structure and Properties

The compound features a unique bicyclic structure with multiple sulfur and nitrogen atoms that contribute to its reactivity and biological interactions. The molecular formula is C17H13N3O3S3, indicating the presence of various functional groups that may influence its biological activity.

Key Properties:

  • Molecular Weight: 357.47 g/mol
  • Melting Point: Not extensively documented; further studies required.
  • Solubility: Limited data available; solubility may vary based on formulation.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition: The presence of sulfur and nitrogen atoms suggests potential interactions with various enzymes, possibly inhibiting pathways involved in disease processes.
  • Receptor Modulation: The phenoxybenzamide moiety may interact with specific receptors, influencing signaling pathways related to cell growth and apoptosis.
  • Antioxidant Activity: Compounds with similar structures have shown antioxidant properties, which may contribute to protective effects against oxidative stress.

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant antitumor activity.

Case Study:
A study conducted on a series of related compounds demonstrated that they inhibited the proliferation of various cancer cell lines (e.g., breast and lung cancer) by inducing apoptosis through the mitochondrial pathway .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary data suggest it may exhibit activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
In vitro assays revealed that derivatives of this compound showed inhibitory effects on Staphylococcus aureus and Escherichia coli at concentrations ranging from 10 to 50 µg/mL .

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineConcentration (µg/mL)Result
AntitumorMCF-7 (breast cancer)25Induced apoptosis
AntitumorA549 (lung cancer)50Inhibited cell proliferation
AntimicrobialStaphylococcus aureus10Inhibited growth
AntimicrobialEscherichia coli25Inhibited growth

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